molecular formula C18H14N2O2S B2407470 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291848-41-3

2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2407470
CAS No.: 1291848-41-3
M. Wt: 322.38
InChI Key: DCRBFZAODJVWRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives . The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3).

Industrial Production Methods

While specific industrial production methods for 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinazoline derivatives: These compounds are structurally related and are known for their anticancer properties.

Uniqueness

2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1291848-41-3

Molecular Formula

C18H14N2O2S

Molecular Weight

322.38

IUPAC Name

2-(2-phenylethylsulfanyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(20-17)23-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21)

InChI Key

DCRBFZAODJVWRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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